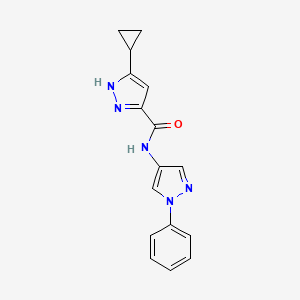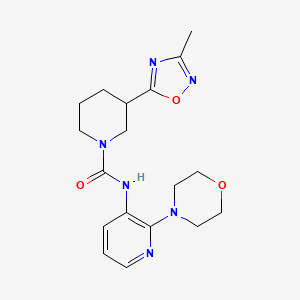
(4-Methyl-4-phenylpentan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-4-phenylpentan-2-yl)urea is an organic compound with a unique structure that combines a phenyl group and a urea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4-phenylpentan-2-yl)urea typically involves the reaction of 4-methyl-4-phenylpentan-2-amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of the amine to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the need for organic co-solvents, making it an environmentally friendly approach.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve the use of phosgene to generate the desired isocyanate or carbamoyl chloride from the corresponding amine . This method, while effective, requires careful handling due to the toxicity of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-4-phenylpentan-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to introduce new substituents into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-4-phenylpentan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methyl-4-phenylpentan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4-phenylpentan-2-yl acetate: This compound shares a similar structure but has an acetate group instead of a urea moiety
4-Methyl-4-phenylpentan-2-ol: Another similar compound, differing by the presence of a hydroxyl group.
Uniqueness
(4-Methyl-4-phenylpentan-2-yl)urea is unique due to its urea moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(4-methyl-4-phenylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(15-12(14)16)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLNWDKQSUKIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[4-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-carbonyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B7327097.png)
![N-[[4-[4-[acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7327117.png)


![5-oxo-7-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7327143.png)
![1-[2-(3-Fluorophenyl)-2-hydroxyethyl]-3-[(6-imidazol-1-ylpyridin-3-yl)methyl]urea](/img/structure/B7327150.png)
![2-methoxy-N-[2-oxo-2-[(5-oxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzamide](/img/structure/B7327165.png)
![1-[4-(Cyclohexylmethyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one](/img/structure/B7327170.png)
![N-methyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide](/img/structure/B7327172.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7327183.png)
![2-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7327188.png)
![3-(Cyclohex-3-en-1-ylmethyl)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-1-methylurea](/img/structure/B7327190.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B7327202.png)
![3-methylsulfonyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7327210.png)
